Melogliptin

Overview

Description

Melogliptin, also known as EMD-675992 and GRC-8200, is a potent and selective a dipeptidyl peptidase IV (DPP-IV) inhibitor potentially for treatment of type II diabetes. This compound significantly reduced HbA1c from baseline as compared to placebo with a mean average reduction of 0.75 percent in patients receiving 50mg twice daily dose and 0.60 percent in patients receiving 100 mg once daily dose.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Melogliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, is studied for its pharmacokinetic and pharmacodynamic profiles. Research on related compounds like evogliptin has shown that DPP-IV inhibitors exhibit a dose-dependent manner in their systemic exposure and inhibition of plasma DPP-IV activity. These inhibitors effectively sustain the inhibition of DPP-IV activity, leading to increased levels of postprandial active glucagon-like peptide-1 (GLP-1), which consequently reduces postprandial glucose levels without significantly increasing insulin levels (Gu et al., 2014).

Diabetes Mellitus Treatment

This compound, like other DPP-IV inhibitors such as alogliptin, is being investigated for its efficacy in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that alogliptin can improve glycemic control in T2DM patients, both as monotherapy and in combination with other antidiabetic agents. Its use is associated with reductions in glycosylated hemoglobin A1c and fasting plasma glucose levels (Holland & Neumiller, 2014).

Cardiovascular Effects

Studies on DPP-4 inhibitors like alogliptin have indicated potential benefits on cardiovascular health. Alogliptin has been observed to impact the cardiovascular system positively or negatively, affecting major adverse cardiovascular events (MACE). It can lead to favorable changes such as improved endothelial function, reduction in inflammatory markers, and modest decreases in lipidemia and blood pressure. However, the relationship between DPP-4 inhibition and improved cardiovascular outcomes is still uncertain and under investigation (Fisman & Tenenbaum, 2015).

Diabetes Management and Molecular Targets

This compound's role in diabetes management involves targeting key molecular components. Research into anti-diabetic natural compounds, including drugs like alogliptin, reveals their mechanisms involve targets such as α-glucosidase, α-amylase, DPP-4, PPAR γ, PTP1B, and GLUT4. These targets are critical in the management of type 2 diabetes mellitus, and understanding their interaction with DPP-4 inhibitors like this compound is essential for developing effective treatments (He, Chen, & Li, 2019).

Carotid Atherosclerosis

The effect of DPP-4 inhibitors on atherosclerosis is another area of interest. A study involving alogliptin showed its potential in attenuating the progression of carotid intima-media thickness in patients with T2DM. This suggests that this compound, as part of this drug class, could have similar effects in preventing or slowing down the progression of atherosclerosis in diabetic patients (Mita et al., 2015).

properties

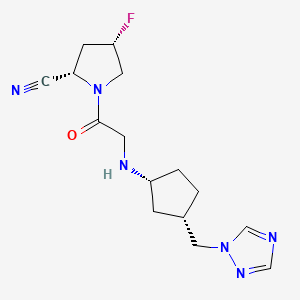

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYGLDMGERSRPC-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868771-57-7 | |

| Record name | Melogliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

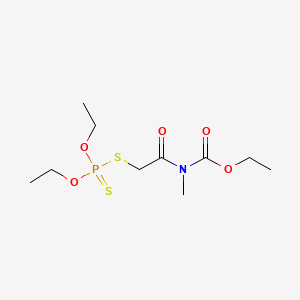

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)

![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1676112.png)

![(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1676117.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)